

# Technical Guide: Spectroscopic Data of (2-Oxoindolin-6-yl)boronic acid

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## Compound of Interest

Compound Name: (2-Oxoindolin-6-yl)boronic acid

Cat. No.: B595932

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This technical guide provides a detailed overview of the spectroscopic data for **(2-Oxoindolin-6-yl)boronic acid**, a key building block in medicinal chemistry and organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and illustrates a common synthetic application.

## Spectroscopic Data

While specific experimental spectra for **(2-Oxoindolin-6-yl)boronic acid** (CAS 1217500-61-2) are not widely published in publicly accessible journals, data for structurally similar isomers and derivatives, along with general principles of arylboronic acid spectroscopy, allow for the prediction and interpretation of its spectral characteristics. For reference, the IUPAC name for this compound is (2-oxo-2,3-dihydro-1H-indol-6-yl)boronic acid.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **(2-Oxoindolin-6-yl)boronic acid**, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>11</sup>B NMR would be the primary experiments conducted.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **(2-Oxoindolin-6-yl)boronic acid**

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
C2	-	~178
C3	~3.5 (s, 2H)	~36
C3a	-	~128
C4	~7.2 (d)	~110
C5	~7.0 (d)	~125
C6	-	~135 (Broad due to Boron)
C7	~7.4 (s)	~120
C7a	-	~145
N-H	~10.5 (s, 1H)	-
B(OH) <sub>2</sub>	~8.0 (s, 2H)	-

Note: Predicted values are based on structure-activity relationships and data from similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight and elemental composition. For **(2-Oxoindolin-6-yl)boronic acid** (C8H8BNO3), the expected exact mass is approximately 177.05 g/mol. Electrospray ionization (ESI) is a common technique for the analysis of such polar molecules.

Table 2: Expected Mass Spectrometry Data for **(2-Oxoindolin-6-yl)boronic acid**

Ion	Formula	Calculated m/z
[M+H] <sup>+</sup>	C <sub>8</sub> H <sub>9</sub> BNO <sub>3</sub> <sup>+</sup>	178.0621
[M+Na] <sup>+</sup>	C <sub>8</sub> H <sub>8</sub> BNO <sub>3</sub> Na <sup>+</sup>	200.0440
[M-H] <sup>-</sup>	C <sub>8</sub> H <sub>7</sub> BNO <sub>3</sub> <sup>-</sup>	176.0465

## Experimental Protocols

Standard protocols for obtaining NMR and MS data for novel arylboronic acids are applicable to **(2-Oxoindolin-6-yl)boronic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **(2-Oxoindolin-6-yl)boronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Using a coordinating solvent like DMSO or methanol can help to break up these aggregates.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the signals to determine the relative number of protons.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
  - A longer acquisition time and a greater number of scans are typically required compared to <sup>1</sup>H NMR due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically

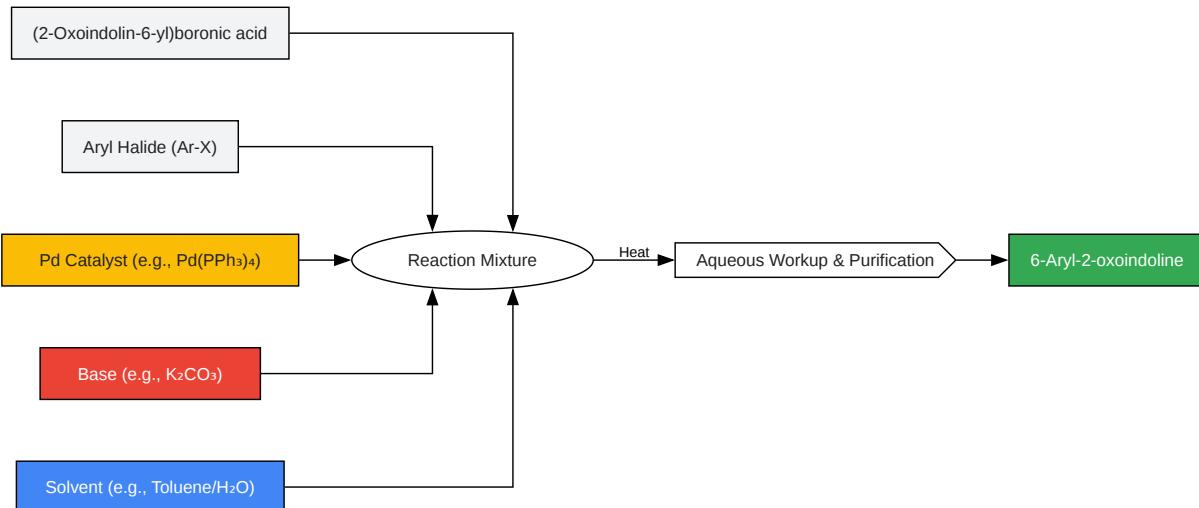
referenced to the residual solvent peak.

## Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an electrospray ionization mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS) for sample introduction and purification.
- Analysis:
  - Infuse the sample solution directly into the ESI source or inject it into the LC system.
  - Acquire data in both positive and negative ion modes to observe protonated ( $[M+H]^+$ ), sodiated ( $[M+Na]^+$ ), and deprotonated ( $[M-H]^-$ ) species.
  - High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

## Synthetic Workflow: Suzuki-Miyaura Coupling

**(2-Oxoindolin-6-yl)boronic acid** is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

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Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a Suzuki-Miyaura coupling reaction utilizing **(2-Oxoindolin-6-yl)boronic acid**. The boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system. Following the reaction, an aqueous workup and purification are performed to isolate the desired 6-aryl-2-oxoindoline product. This versatile reaction allows for the introduction of a wide range of aryl groups at the 6-position of the oxindole core, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

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## References

- 1. (2-Oxoindolin-6-yl)boronic acid | 1217500-61-2 [sigmaaldrich.com]
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